2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide
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Description
2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C28H24N2O6 and its molecular weight is 484.508. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies
Researchers have developed methods for synthesizing compounds within the quinolin-5-one and quinoxaline derivatives family, exploring the cyclization reactions and their mechanisms. For example, Kim et al. (1974) described a method for synthesizing 5H-benzoxazolo[3,2-a]quinolin-5-ones by treating N-(2-hydroxyphenyl)anthranilic acid with acetic anhydride, yielding previously unreported compounds through a discussed cyclization mechanism (Kim et al., 1974).
Structural Orientation and Coordination
Kalita and Baruah (2010) investigated the structural orientations of amide derivatives, highlighting how different spatial arrangements affect anion coordination. Their work demonstrated the formation of channel-like structures through weak interactions, showcasing the structural diversity and potential utility of these compounds (Kalita & Baruah, 2010).
Properties of Amide Derivatives
The research on the structural aspects and properties of amide-containing isoquinoline derivatives by Karmakar et al. (2007) revealed how treatment with different acids leads to gel or crystalline solid formation. This study provided insights into the structural flexibility and potential applications of these compounds in material science (Karmakar et al., 2007).
Potential Biological Activities
Vlachou et al. (2023) synthesized a new compound, 2,9-dimethyl-4H-oxazolo[5’,4’:4,5]pyrano[3,2-f]quinolin-4-one, through a multi-component reaction, which exhibited significant anti-lipid peroxidation activity. This discovery opens the door to exploring these compounds as potential therapeutic agents due to their biological activities (Vlachou et al., 2023).
Properties
IUPAC Name |
2-[7-(3,4-dimethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O6/c1-16-4-5-18(10-17(16)2)27(32)22-13-30(14-26(31)29-19-6-8-20(34-3)9-7-19)23-12-25-24(35-15-36-25)11-21(23)28(22)33/h4-13H,14-15H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOYQMHXAMEKNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC=C(C=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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